molecular formula C10H15N3S B13062485 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]

Cat. No.: B13062485
M. Wt: 209.31 g/mol
InChI Key: QXEKLMJVFYZLAN-UHFFFAOYSA-N
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Description

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane] is a spirocyclic compound featuring a fused imidazo[4,5-c]pyridine core linked to a six-membered thiane (sulfur-containing) ring via a spiro junction. The sulfur atom in the thiane ring may enhance lipophilicity and influence metabolic stability compared to oxygen- or nitrogen-containing analogs .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-thiane]

InChI

InChI=1S/C10H15N3S/c1-3-10(6-14-5-1)9-8(2-4-13-10)11-7-12-9/h7,13H,1-6H2,(H,11,12)

InChI Key

QXEKLMJVFYZLAN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CSC1)C3=C(CCN2)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazo[4,5-c]pyridine derivative with a thiane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Heteroatom and Ring Size Variations

The spirocyclic framework of the target compound can be modified by altering the heteroatom or ring size in the spiro-attached moiety. Key analogs include:

Compound Name Spiro Ring Heteroatom Molecular Formula Molecular Weight (g/mol) Notable Features
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane] Thiane S C₁₀H₁₃N₃S 207.29 Sulfur enhances lipophilicity
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane] Oxane O C₁₀H₁₃N₃O 191.23 Oxygen improves solubility
2',5'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane] Oxolane O C₁₁H₁₇N₃O 207.27 Five-membered ring increases strain
tert-Butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate Pyrrolidine N C₁₄H₂₂N₄O₂ 278.35 Nitrogen enables hydrogen bonding

Key Observations :

  • Sulfur vs. Oxygen : The thiane ring in the target compound may improve membrane permeability compared to oxane/oxolane analogs but could reduce aqueous solubility .

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